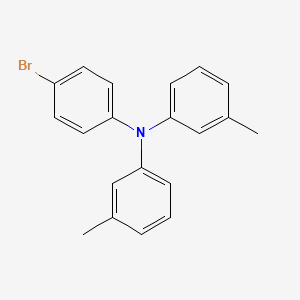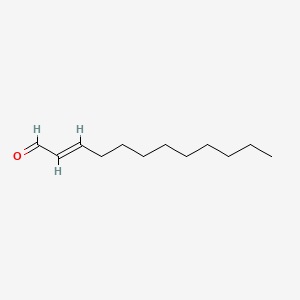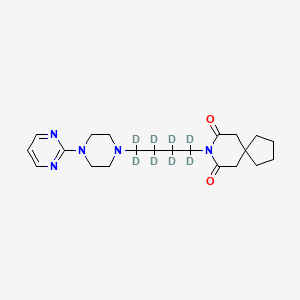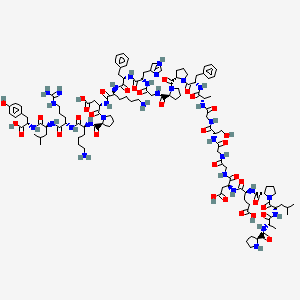
FGF basic (1-24) (human, bovine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FGF-basic, also known as bFGF or FGF-2, is a member of the fibroblast growth factor (FGF) family . It is a single-chain polypeptide growth factor that plays a significant role in wound healing and is a potent inducer of angiogenesis . Several different forms of the human protein exist, ranging from 18-24 kDa in size due to the use of alternative start sites within the FGF-2 gene . It has a 55 percent amino acid residue identity to FGF-1 and has potent heparin-binding activity .
Synthesis Analysis
FGF-basic is a recombinant protein expressed in E. coli . It is recommended to reconstitute in sterile distilled water or aqueous buffer containing 0.1% BSA to a concentration of 0.1-1.0 mg/mL .Molecular Structure Analysis
FGF-basic is a 17.1 kDa protein consisting of 154 amino acid residues . The amino acid sequence is AAGSITTLPS LPEDGGSGAF PPGHFKDPKR LYCKNGGFFL RIHPDGRVDG VREKSDPHIK LQLQAEERGV VSIKGVCANR YLAMKEDGRL LASKCVTDEC FFFERLESNN YNTYRSRKYS SWYVALKRTG QYKLGPKTGP GQKAILFLPM SAKS .Chemical Reactions Analysis
FGF-basic interacts with high-affinity transmembrane receptors to influence cell proliferation and tissue neovascularization . It is an extremely potent inducer of DNA synthesis in a variety of cell types from mesoderm and neuroectoderm lineages .Physical And Chemical Properties Analysis
FGF-basic is a lyophilized protein with a molecular weight of 17.1 kDa . The endotoxin concentration is <0.1 EU/µg .Applications De Recherche Scientifique
Angiogenesis and Tissue Repair
Basic Fibroblast Growth Factor (FGF), found in bovine pituitary and hypothalamus, is a potent mitogen for capillary endothelial cells and stimulates angiogenesis in vivo, potentially playing a role in tissue repair. This suggests its significance in angiogenesis and tissue regeneration applications (Abraham et al., 1986).
Myelin Basic Protein and Neural Regeneration
FGF isolated from bovine brain has been identified as a component of myelin basic protein. This finding implicates FGF in neural regeneration and repair, as it could provide a physiological stimulus for wound healing and myelin repair in the central and peripheral nervous system (Westall, Lennon, & Gospodarowicz, 1978).
Vascular Development
Research on the bovine retina shows that basic FGF is involved in vascular development. The presence of basic FGF in developing capillaries during fetal growth highlights its role in vascular formation and development (Hanneken et al., 1989).
Structural Analysis and Receptor Binding
Studies on the three-dimensional structures of FGFs have shown that these factors stimulate cell proliferation and differentiation through receptor-mediated pathways. This information is crucial for understanding how FGF interacts with cellular receptors, which is fundamental for therapeutic applications (Zhu et al., 1993).
Role in Testicular Function and Spermatogenesis
Basic FGF purified from bovine testis suggests its presence in the testis and its potential role as a local regulator of testicular function, which might be significant for studies related to spermatogenesis and testicular development (Ueno et al., 1987).
Gene Localization
The genes for basic and acidic FGFs are located on different human chromosomes, which indicates that these growth factors, although related, are distinct and are not linked, underscoring their diverse biological roles (Mergia et al., 1986).
Biomedical Applications
Recombinant FGFs expressed in yeast show potential medical applications in wound healing, tissue grafting, nerve regeneration, and ischemia treatment, due to their potent biological activity and the structural fidelity of yeast-derived proteins (Barr et al., 1988).
Synaptic Plasticity and Neural Development
FGF, particularly the basic form (bFGF), has implications in the development, regeneration, and synaptic plasticity of central neurons. This emphasizes its importance in neurological research and potential therapeutic applications for neural disorders (Seifert et al., 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
FGF-basic and its receptor (FGFR) play an essential role in the development and maintenance of the nervous system as well as in neuroinflammation and have been shown to improve the survival rate of dopaminergic neurons . This lays a foundation for further study on the potential function in the regulation of bovine adipogenic differentiation .
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H173N31O33/c1-64(2)49-78(107(171)145-85(117(181)182)53-70-35-37-72(151)38-36-70)139-104(168)76(30-18-44-125-118(121)122)135-103(167)75(28-14-16-42-120)137-111(175)88-32-21-46-147(88)115(179)84(56-97(160)161)144-105(169)74(27-13-15-41-119)136-108(172)79(51-68-23-9-7-10-24-68)140-109(173)80(54-71-57-123-63-130-71)133-94(155)61-129-110(174)87-31-19-47-148(87)116(180)90-34-22-48-149(90)114(178)83(52-69-25-11-8-12-26-69)143-98(162)66(5)131-92(153)60-128-101(165)86(62-150)134-93(154)59-126-91(152)58-127-100(164)81(55-96(158)159)141-106(170)77(39-40-95(156)157)138-112(176)89-33-20-45-146(89)113(177)82(50-65(3)4)142-99(163)67(6)132-102(166)73-29-17-43-124-73/h7-12,23-26,35-38,57,63-67,73-90,124,150-151H,13-22,27-34,39-56,58-62,119-120H2,1-6H3,(H,123,130)(H,126,152)(H,127,164)(H,128,165)(H,129,174)(H,131,153)(H,132,166)(H,133,155)(H,134,154)(H,135,167)(H,136,172)(H,137,175)(H,138,176)(H,139,168)(H,140,173)(H,141,170)(H,142,163)(H,143,162)(H,144,169)(H,145,171)(H,156,157)(H,158,159)(H,160,161)(H,181,182)(H4,121,122,125)/t66-,67-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFTYXKQUONNFY-NQXPEFQPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C9CCCN9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]9CCCN9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H173N31O33 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2553.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FGF basic (1-24) (human, bovine) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)
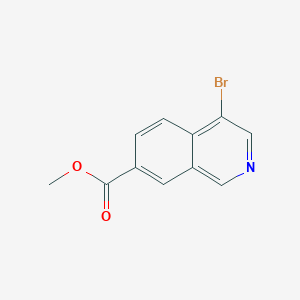
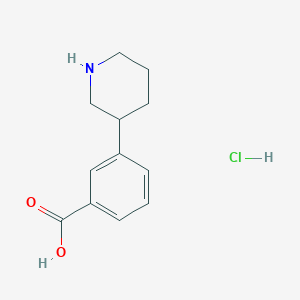
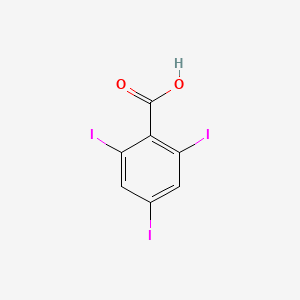
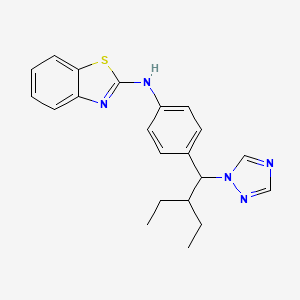

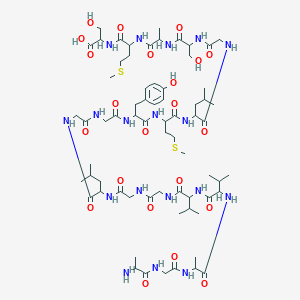
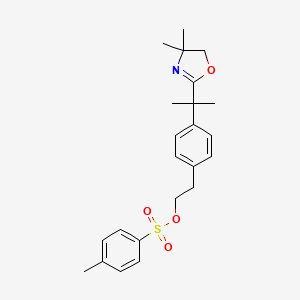
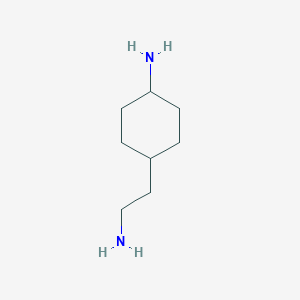
![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B3028415.png)
